N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide
Description
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-13-11(16)12(17)14-9-4-2-5-10(8-9)15-6-3-7-20(15,18)19/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFMTNYURVCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidine derivatives with altered oxidation states.
Scientific Research Applications
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has shown promise in studies related to anticancer, antimicrobial, and anti-inflammatory activities . Additionally, the compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science .
Mechanism of Action
The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide can be compared with other thiazolidine derivatives, such as thiazolidinediones and thiazolidinones. While these compounds share the thiazolidine ring, they differ in their substituents and overall structure, leading to variations in their chemical and biological properties . For instance, thiazolidinediones are well-known for their antidiabetic activity, whereas N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide has shown broader biological activities, including anticancer and antimicrobial effects .
Biological Activity
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a thiazolidine ring, which is known for its bioactive properties. The presence of the oxamide linkage enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O4S |
| Molecular Weight | 285.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase (CDK) activity, particularly CDK2, by binding to the ATP-binding pocket. This inhibition leads to cell cycle arrest and reduced proliferation of cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The thiazolidine moiety is believed to play a crucial role in these interactions.
Antimicrobial Activity
Research has demonstrated the compound's effectiveness against several bacterial strains:
- Gram-positive bacteria : Significant activity against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Enterococcus faecalis | 250 |
| Escherichia coli | 1000 |
| Pseudomonas aeruginosa | 750 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its mechanism of CDK inhibition.
Case Studies and Research Findings
A notable study conducted by Zhang et al. (2020) evaluated the biological activity of thiazolidine derivatives, including this compound. The study found that this compound not only inhibited CDK2 but also demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Another investigation by Lee et al. (2021) focused on the synthesis and biological evaluation of related thiazolidine compounds. Their findings supported the hypothesis that modifications in the thiazolidine structure could enhance bioactivity, suggesting a pathway for developing more potent derivatives.
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound is still lacking, related compounds often exhibit variable absorption profiles influenced by their lipophilicity and molecular weight. Future studies should aim to elucidate the pharmacokinetic properties to better understand the bioavailability and therapeutic potential of this compound.
Q & A
Q. Table 1: Key Analogs and Structural Features
| Analog Name | Structural Modification | Biological Activity | Source |
|---|---|---|---|
| N1-(3-chlorophenyl) derivative | Chlorine substitution | Enhanced enzyme inhibition | |
| N2-(thiophene-ethyl) variant | Thiophene moiety | Improved cell permeability | |
| Oxalamide with morpholino | Nitrogen-containing heterocycle | Altered pharmacokinetics |
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., proteases, kinases) using fluorogenic substrates .
- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory testing : ELISA-based TNF-α/IL-6 quantification in macrophages .
Controls : Include reference inhibitors (e.g., aspirin for COX-2) to validate assay conditions .
Advanced: How to elucidate the compound’s mechanism of action (MoA)?
Answer:
- Target identification : Use affinity chromatography or pull-down assays with biotinylated probes .
- siRNA screening : Knock down candidate targets (e.g., NF-κB) to assess pathway dependency .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes .
Basic: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
- Surfactants : Add Tween-80 (0.01%) to prevent aggregation in cell culture media .
- pH adjustment : Prepare stock solutions in buffered saline (pH 7.4) .
Validation : Dynamic light scattering (DLS) confirms nanoparticle-free solutions .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS .
- Metabolite identification : Use liver microsomes or hepatocytes to assess metabolic stability .
- Formulation optimization : Nanoencapsulation (e.g., liposomes) improves in vivo delivery .
Advanced: What computational tools aid in predicting off-target interactions?
Answer:
- QSAR models : Train on datasets of known inhibitors to predict toxicity/admet properties .
- Proteome-wide docking : Use SwissDock or Glide to screen against human protein libraries .
- Machine learning : Apply Random Forest classifiers to prioritize high-risk off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
